3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the class of quinazoline derivatives. These compounds are known for their biological and pharmacological activities, which include anti-cancer, anti-inflammatory, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route involves the initial formation of the quinazoline core, followed by the introduction of the oxadiazol group and the pentyl side chain under controlled conditions. This often requires reagents such as trifluoromethyl aniline, oxadiazolyl hydrazine, and pentyl bromide in the presence of bases and solvents like dichloromethane.
Industrial Production Methods: For industrial-scale production, the process may be optimized for yield and efficiency, utilizing automated reactors and continuous flow systems. The use of microwave-assisted synthesis or green chemistry principles can also be incorporated to reduce reaction times and improve sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound undergoes various chemical reactions, including:
Oxidation: Leading to the formation of quinazoline-N-oxide derivatives.
Reduction: Producing dihydroquinazoline derivatives.
Substitution: Including nucleophilic aromatic substitution at the quinazoline or oxadiazol moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like peracids.
Reduction: Hydrogenation catalysts or metal hydrides.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products Formed: These reactions result in structurally diverse derivatives, each with potential unique properties and applications.
Scientific Research Applications
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has various research applications:
Chemistry: As an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Studied for its interaction with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its potential use in developing novel therapeutics for diseases like cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its binding to molecular targets such as enzymes or receptors. This binding can modulate biochemical pathways, leading to therapeutic effects. For example, its interaction with kinase enzymes can inhibit cell proliferation, making it a candidate for anti-cancer therapies.
Comparison with Similar Compounds
This compound can be compared to other quinazoline derivatives like:
3-pentyl-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
3-pentyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: These similar compounds share the quinazoline and oxadiazol core structures but differ in their phenyl substitutions, which can significantly affect their chemical properties and biological activities.
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Properties
IUPAC Name |
3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWNXZFRQCIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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